molecular formula C9H9NO2S B184911 7-Methoxy-1,4-benzothiazin-3-one CAS No. 22726-30-3

7-Methoxy-1,4-benzothiazin-3-one

Cat. No.: B184911
CAS No.: 22726-30-3
M. Wt: 195.24 g/mol
InChI Key: ZITGVVWIRFDIBZ-UHFFFAOYSA-N
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Description

7-Methoxy-1,4-benzothiazin-3-one: is an organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is a heterocyclic compound containing a benzothiazine ring system with a methoxy group at the 7th position. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,4-benzothiazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzothiazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced derivatives

    Substitution Products: Various substituted benzothiazines

Scientific Research Applications

Chemistry: In chemistry, 7-Methoxy-1,4-benzothiazin-3-one is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting specific biological pathways .

Medicine: In medicine, derivatives of this compound are investigated for their pharmacological properties. These derivatives are explored for their potential use in treating various diseases, including bacterial infections and cancer .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. It is also used in the formulation of certain dyes and pigments .

Mechanism of Action

The mechanism of action of 7-Methoxy-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit bacterial enzymes, resulting in antibacterial effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

  • 7-Methyl-1,4-benzothiazin-3-one
  • 6-Nitro-2H-1,4-benzoxazin-3-one
  • 6-Methoxy-7-azaindole
  • 6-Bromo-2H-1,4-benzoxazin-3-one
  • 7-Bromo-3,4-dihydronaphthalen-1-one
  • 4-Bromo-7-methoxy-1-indanone
  • 2H-1,4-Benzothiazin-3-one

Uniqueness: 7-Methoxy-1,4-benzothiazin-3-one is unique due to the presence of the methoxy group at the 7th position, which imparts specific chemical and biological properties.

Properties

IUPAC Name

7-methoxy-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITGVVWIRFDIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328042
Record name 7-Methoxy-1,4-benzothiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22726-30-3
Record name 7-Methoxy-1,4-benzothiazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-1,4-benzothiazin-3(4H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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